molecular formula C29H36O10 B193534 13-epi-10-Deacetyl Baccatin III CAS No. 172018-16-5

13-epi-10-Deacetyl Baccatin III

カタログ番号: B193534
CAS番号: 172018-16-5
分子量: 544.6 g/mol
InChIキー: YWLXLRUDGLRYDR-LHDQCKIRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 13-epi-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This extraction is followed by a series of chemical reactions to convert 10-deacetylbaccatin III into 13-epi-10-deacetylbaccatin III . The synthetic route often includes steps such as acetylation, reduction, and oxidation under specific reaction conditions. For instance, the use of acetyl-CoA and 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains has been explored for the biotransformation of 10-deacetylbaccatin III into baccatin III, which can then be further modified to obtain 13-epi-10-deacetylbaccatin III .

Industrial Production Methods

Industrial production of 13-epi-10-deacetylbaccatin III involves large-scale extraction from renewable sources such as Taxus needles, followed by in situ whole-cell biotransformation. This method has been optimized to enhance the yield and efficiency of the production process. For example, the use of glycerol supply and slightly acidic conditions with low temperature has been shown to promote the catalysis of recombinant TcDBAT strains, resulting in higher yields of the desired compound .

化学反応の分析

Types of Reactions

13-epi-10-deacetylbaccatin III undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 13-epi-10-deacetylbaccatin III include acetyl-CoA, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., enzymes like TcDBAT). The reaction conditions often involve specific temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of 13-epi-10-deacetylbaccatin III include baccatin III and other derivatives that serve as intermediates in the biosynthesis of paclitaxel. These products are crucial for the development of anti-cancer drugs and other therapeutic agents .

科学的研究の応用

Chemistry

13-epi-10-Deacetyl Baccatin III serves as a crucial precursor in the synthesis of complex organic molecules. It is utilized in reaction mechanism studies, providing insights into the transformation processes within organic chemistry.

Biology

As a key intermediate in the biosynthesis of paclitaxel, this compound aids researchers in understanding metabolic pathways and enzymatic processes involved in the production of this essential anti-cancer drug. Studies have shown that taxanes can inhibit cell division and tumor growth by affecting microtubule dynamics.

Medicine

The compound is integral to the development of paclitaxel and its derivatives, which are employed in treating various cancers such as breast, lung, and ovarian cancers. Its role in enhancing therapeutic efficacy while potentially reducing side effects makes it a focal point for ongoing medicinal research .

Industry

In pharmaceutical manufacturing, this compound is essential for large-scale production processes of paclitaxel and related compounds. The optimization of extraction methods from Taxus needles and subsequent biotransformation techniques have improved yield efficiency significantly .

Case Study 1: Biotransformation Efficiency

Research highlighted the use of engineered bacteria to enhance the biotransformation of 10-deacetylbaccatin III into baccatin III under optimized conditions (e.g., pH, temperature). The study demonstrated conversion rates exceeding 89%, showcasing the potential for industrial applications .

Case Study 2: Enzymatic Activity Improvement

A study focused on enhancing the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) through protein engineering. The results indicated significantly improved activity against unnatural substrates, suggesting new avenues for taxol production via enzymatic methods .

Production Methods

The synthesis of this compound typically involves:

  • Extraction from Taxus species.
  • Chemical transformation processes to achieve desired structural modifications.
  • Biotechnological approaches using whole-cell systems to optimize yields under controlled conditions.

作用機序

The mechanism of action of 13-epi-10-deacetylbaccatin III involves its conversion into paclitaxel through a series of enzymatic reactions. The key enzyme in this process is 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III. This intermediate is then further modified to produce paclitaxel . Paclitaxel exerts its anti-cancer effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Similar compounds to 13-epi-10-deacetylbaccatin III include:

Uniqueness

The uniqueness of 13-epi-10-deacetylbaccatin III lies in its specific structural configuration, which allows it to serve as a crucial intermediate in the biosynthesis of paclitaxel. Its ability to undergo specific enzymatic reactions, such as acetylation by TcDBAT, makes it an essential compound for the efficient production of paclitaxel and its derivatives .

生物活性

13-epi-10-Deacetyl Baccatin III, a derivative of the taxane family, has garnered attention for its potential biological activities, particularly in cancer treatment. This compound is an important precursor in the synthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent. Understanding its biological activity involves exploring its mechanisms of action, pharmacokinetics, and effects on various cancer cell lines.

The primary mechanism of action for this compound involves its interaction with microtubules. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This disruption inhibits the formation of the mitotic spindle, essential for proper chromosome segregation during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Key Biochemical Pathways

  • Microtubule Stabilization : By preventing microtubule breakdown, the compound effectively halts cancer cell proliferation.
  • Cell Cycle Arrest : The stabilization of microtubules leads to a block in the metaphase stage of mitosis, which is critical for cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is poorly soluble in water, necessitating formulation strategies for effective intravenous administration. Studies have shown that when administered as part of a plant extract (e.g., Taxus chinensis), it achieves higher concentrations in systemic circulation compared to isolated forms .

Biological Activity and Cytotoxicity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Notes
A4985.2Renal carcinoma cell line
NCI-H2263.8Non-small cell lung carcinoma
A5494.5Lung adenocarcinoma
PC-36.0Prostate cancer

These findings suggest that this compound may be effective in treating multiple types of cancer due to its potent cytotoxic effects.

Case Studies and Research Findings

A variety of studies have explored the efficacy and mechanisms of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited cell growth in several cancer lines, with specific emphasis on its role in disrupting microtubule dynamics.
  • Animal Models : In vivo studies showed enhanced therapeutic effects when combined with other taxane derivatives or natural extracts from Taxus species. For instance, co-administration with T. yunnanensis extract improved pharmacokinetic parameters and increased tissue distribution .
  • Synergistic Effects : The compound exhibited synergistic effects when used alongside traditional chemotherapeutics, suggesting potential for combination therapies in clinical settings .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-LHDQCKIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415718
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172018-16-5
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-epi-10-Deacetyl Baccatin III
Reactant of Route 2
13-epi-10-Deacetyl Baccatin III
Reactant of Route 3
13-epi-10-Deacetyl Baccatin III
Reactant of Route 4
13-epi-10-Deacetyl Baccatin III
Reactant of Route 5
13-epi-10-Deacetyl Baccatin III
Reactant of Route 6
13-epi-10-Deacetyl Baccatin III

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。